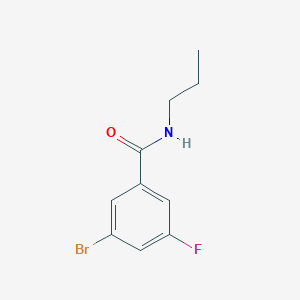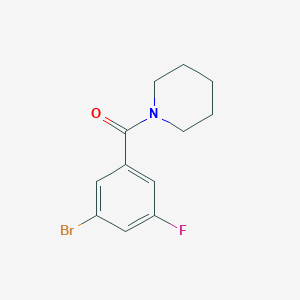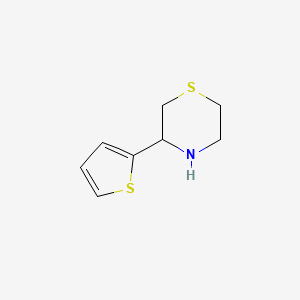
1-(2,4,6-三氟苯基)乙醇
描述
“1-(2,4,6-Trifluorophenyl)ethan-1-ol” is a chemical compound with the molecular formula C8H7F3O . It is also known by other names such as 1-(2,4,6-trifluorophenyl)ethanol . The molecular weight of this compound is 176.14 g/mol .
Molecular Structure Analysis
The InChI code for “1-(2,4,6-Trifluorophenyl)ethan-1-ol” isInChI=1S/C8H7F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3 . The compound has a topological polar surface area of 20.2 Ų and a complexity of 141 . Physical And Chemical Properties Analysis
“1-(2,4,6-Trifluorophenyl)ethan-1-ol” has a molecular weight of 176.14 g/mol . It has a XLogP3-AA value of 1.7, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound is also characterized by one rotatable bond .科学研究应用
无金属直接[2+2]环加成反应
1-(2,4,6-三氟苯基)乙醇已用于无金属直接[2+2]环加成反应中。Alcaide 等人(2015 年)描述了使用与 1-(2,4,6-三氟苯基)乙醇相关的 2-(吡啶鎓-1-基)-1,1-双(三氟甲磺酰基)乙烷基作为此类反应中的 1,2-偶极体前体。这些反应在室温下发生,提供了一种温和且简便的方法来合成取代环丁烯,而无需辐射或加热 (Alcaide、Almendros、Fernández 和 Lázaro‐Milla,2015)。
脂肪酶催化的酯交换反应
该化合物还参与脂肪酶催化的酯交换反应。Sakai 等人(2000 年)合成了与 1-(2,4,6-三氟苯基)乙醇密切相关的旋光纯双(五氟苯基)乙烷-1,2-二醇衍生物,展示了其在有机合成和药物研究中的潜力 (Sakai 等,2000)。
配位化学和金属超分子合成子
在配位化学中,1-(2,4,6-三氟苯基)乙醇的衍生物已得到探索。Steel 和 Sumby(2003 年)研究了 1,1,2,2-四(2-吡啶基)乙烷-2-醇等化合物螯合金属原子并形成配位聚合物的 ability,突出了该化合物在开发金属超分子结构中的相关性 (Steel 和 Sumby,2003)。
氢硼化催化剂
1-(2,4,6-三氟苯基)乙醇中的三氟苯基基团适用于氢硼化反应。Lawson、Wilkins 和 Melen(2017 年)讨论了使用三(2,4,6-三氟苯基)硼烷作为高效的氢硼化催化剂,这意味着 1-(2,4,6-三氟苯基)乙醇在类似情况下具有潜在应用 (Lawson、Wilkins 和 Melen,2017)。
晶体工程和超分子组装
该化合物的衍生物在晶体工程中也发挥着重要作用。Arora 和 Pedireddi(2003 年)探索了 1,2-双(4-吡啶基)乙烷等化合物的超分子组装,展示了 1-(2,4,6-三氟苯基)乙醇衍生物如何有助于理解和设计晶体学中的分子带和片状结构 (Arora 和 Pedireddi,2003)。
合成和杀菌活性
此外,与 1-(2,4,6-三氟苯基)乙醇在结构上相关的衍生物,例如 2-(4-氯苯氧基)-1-(3-吡啶基)乙醇-1-醇,已被合成并显示出杀菌活性。这证明了 1-(2,4,6-三氟苯基)乙醇在开发新型农用化学品中的潜力 (Kuzenkov 和 Zakharychev,2009)。
作用机制
Target of Action
The primary targets of 1-(2,4,6-Trifluorophenyl)ethan-1-ol are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details on how environmental factors influence the action of 1-(2,4,6-trifluorophenyl)ethan-1-ol are currently unavailable .
生化分析
Biochemical Properties
1-(2,4,6-Trifluorophenyl)ethan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidation-reduction reactions, such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. The trifluoromethyl group in 1-(2,4,6-Trifluorophenyl)ethan-1-ol enhances its reactivity and binding affinity to these enzymes, leading to more efficient catalytic processes .
Cellular Effects
1-(2,4,6-Trifluorophenyl)ethan-1-ol has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, 1-(2,4,6-Trifluorophenyl)ethan-1-ol can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways and stress responses .
Molecular Mechanism
The molecular mechanism of action of 1-(2,4,6-Trifluorophenyl)ethan-1-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. Additionally, 1-(2,4,6-Trifluorophenyl)ethan-1-ol can modulate gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,4,6-Trifluorophenyl)ethan-1-ol can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or pH levels. Long-term exposure to 1-(2,4,6-Trifluorophenyl)ethan-1-ol has been shown to affect cellular function by inducing oxidative stress and altering metabolic pathways .
Dosage Effects in Animal Models
The effects of 1-(2,4,6-Trifluorophenyl)ethan-1-ol vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At high doses, it can induce toxic effects, such as liver damage and oxidative stress. Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes toxic at higher concentrations .
Metabolic Pathways
1-(2,4,6-Trifluorophenyl)ethan-1-ol is involved in various metabolic pathways, including oxidation-reduction reactions and conjugation reactions. It interacts with enzymes such as alcohol dehydrogenases and cytochrome P450 enzymes, which catalyze its oxidation to corresponding aldehydes or ketones. Additionally, the compound can undergo conjugation reactions with glutathione or other endogenous molecules, leading to the formation of more water-soluble metabolites that can be excreted from the body .
Transport and Distribution
Within cells and tissues, 1-(2,4,6-Trifluorophenyl)ethan-1-ol is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, the compound can bind to intracellular proteins and accumulate in specific cellular compartments, affecting its localization and activity .
属性
IUPAC Name |
1-(2,4,6-trifluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGIAUMXLVQIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


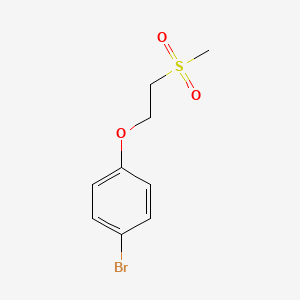

![[2-(Butan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B1444841.png)
![2-[(4-Bromophenyl)methanesulfinyl]acetic acid](/img/structure/B1444843.png)
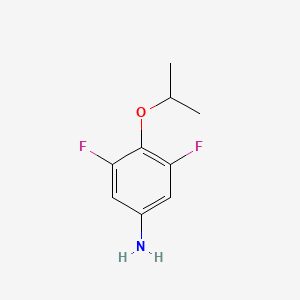
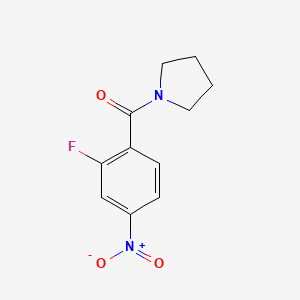

![N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide](/img/structure/B1444850.png)

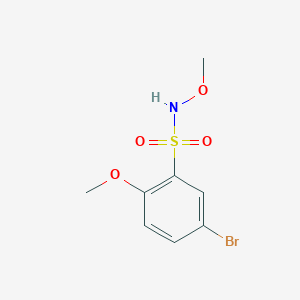
![3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1444855.png)
